molecular formula C9H14O2 B13638420 2-Ethylhept-6-ynoic acid

2-Ethylhept-6-ynoic acid

Cat. No.: B13638420
M. Wt: 154.21 g/mol
InChI Key: UUWKXLXJNQZMGH-UHFFFAOYSA-N
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Description

2-Ethylhept-6-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond located at the sixth carbon atom in the heptane chain

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethylhept-6-ynoic acid

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8(4-2)9(10)11/h1,8H,4-7H2,2H3,(H,10,11)

InChI Key

UUWKXLXJNQZMGH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC#C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the formation of the desired product. These methods often aim to optimize yield and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhept-6-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.

Major Products Formed

The major products formed from these reactions include various substituted alkenes, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethylhept-6-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its derivatives may be studied for their potential biological activities.

    Medicine: Research may explore its use in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylhept-6-ynoic acid involves its interaction with various molecular targets, depending on its specific application. For example, in catalytic reactions, it may act as a ligand or substrate, interacting with metal catalysts to facilitate the formation of desired products. The pathways involved typically include the activation of the triple bond and subsequent transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but lacks the triple bond.

    Hept-6-ynoic acid: Similar but without the ethyl group at the second carbon.

    2-Methylhept-6-ynoic acid: Similar but with a methyl group instead of an ethyl group.

Biological Activity

2-Ethylhept-6-ynoic acid is an organic compound notable for its unique structure, which combines a carboxylic acid group and an alkyne functional group. This combination grants the compound distinct reactivity and potential biological applications. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

PropertyValue
CAS Number 1565024-24-9
Molecular Formula C9H14O2
Molecular Weight 154.2 g/mol
Purity 95%

The biological activity of this compound can be attributed to its structural features:

  • Alkyne Group : This moiety allows for participation in cycloaddition reactions, promoting interactions with various biological targets.
  • Carboxylic Acid Group : The presence of this functional group facilitates hydrogen bonding and ionic interactions, potentially modulating enzyme and receptor activities.

Synthesis of Bioactive Compounds

Research indicates that this compound serves as a building block in the synthesis of bioactive compounds. For instance, it can be utilized in the development of pharmaceuticals due to its ability to form complex molecules through various chemical reactions, including oxidation and substitution.

Enzyme Modulation

Preliminary studies suggest that the compound may influence enzyme activity through its interactions with active sites. The unique combination of functional groups may enhance binding affinity or alter the conformation of target enzymes, leading to changes in catalytic activity.

Case Studies

  • Synthesis of Novel Antimicrobial Agents
    • A study demonstrated the use of this compound in synthesizing new antimicrobial agents. The derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to the amphiphilic nature of the synthesized compounds.
  • Impact on Cellular Pathways
    • Research involving cell line assays indicated that this compound could modulate pathways related to inflammation. The compound was shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesUnique Properties
2-Ethylhexanoic Acid Lacks alkyne groupPrimarily used as a solvent and plasticizer
Hept-6-ynoic Acid Lacks ethyl groupLess reactive due to fewer functional groups
2-Ethylheptanoic Acid Lacks alkyne functionalityUsed mainly in industrial applications

Q & A

Q. What are the primary challenges in synthesizing 2-Ethylhept-6-ynoic acid, and how can reaction conditions be optimized to improve yield?

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological validation involves:

  • Spectroscopic analysis : Compare NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., DFT simulations).
  • Chromatographic techniques : Use GC-MS or HPLC with internal standards to quantify impurities.
  • Melting point consistency : Cross-check experimental values against literature.
    Discrepancies in spectral data (e.g., unexpected splitting patterns) may indicate isomerization or residual solvents, requiring iterative purification .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

The compound’s low solubility in polar solvents (due to the hydrophobic ethyl and alkyne groups) necessitates solvent screening via Hansen solubility parameters. pKa determination via potentiometric titration is critical for understanding ionization in biological assays. Researchers should report solvent systems and pH conditions used in kinetic studies to ensure reproducibility .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition or cross-coupling reactions?

Advanced studies require:

  • Computational modeling : Use DFT to map electron density around the alkyne and carboxyl groups.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
    Contradictions between computational predictions and experimental results (e.g., unexpected regioselectivity) may arise from solvent effects or transition-state stabilization not captured in gas-phase models .

Q. What mechanistic insights can be gained from studying the acid-catalyzed degradation pathways of this compound?

Design isotope-labeling experiments (e.g., ¹⁸O in the carboxyl group) to trace degradation products via LC-MS. Compare pathways under varying pH and temperature conditions. Contradictory data (e.g., competing hydrolysis vs. decarboxylation) should be analyzed using Eyring plots to differentiate entropy-driven vs. enthalpy-driven processes .

Q. How do steric and electronic effects of the ethyl and alkyne substituents impact the compound’s biological activity in enzyme inhibition assays?

Use molecular docking simulations to predict binding affinities against target enzymes (e.g., lipoxygenases). Validate with in vitro assays under controlled oxygen levels to prevent alkyne oxidation. Discrepancies between in silico and in vitro results may indicate unmodeled protein flexibility or solvent interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting spectroscopic data for this compound reported in different studies?

  • Cross-validate instrumentation : Ensure NMR spectrometers are calibrated with standard references (e.g., TMS).
  • Replicate conditions : Verify solvent, concentration, and temperature match literature protocols.
  • Statistical outlier detection : Apply Grubbs’ test to exclude anomalous data points.
    Contradictions often stem from undetected impurities or isotopic variations in starting materials .

Q. What statistical approaches are recommended for analyzing dose-response curves in toxicity studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and assess goodness-of-fit via R² and residual plots. Conflicting EC₅₀ values across studies may arise from differences in cell lines or assay endpoints, requiring meta-analysis with random-effects models .

Methodological Best Practices

Q. How can researchers ensure reproducibility in kinetic studies of this compound?

  • Detailed protocols : Specify reaction vessel geometry (e.g., Schlenk flasks for air-sensitive steps).
  • Control experiments : Include blank runs and internal standards.
  • Data transparency : Publish raw kinetic data (time vs. concentration) in supplementary materials .

Q. What ethical and safety considerations are critical when handling this compound in biological assays?

  • Toxicity screening : Pre-test in vitro cytotoxicity using fibroblast lines.
  • Waste management : Neutralize acidic waste before disposal.
  • Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Emerging Research Directions

Q. Can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Train models on datasets combining structural descriptors (e.g., Morgan fingerprints) and bioactivity data. Validate predictions via synthesis and testing. Challenges include limited training data for niche compounds, necessitating transfer learning from larger datasets .

Q. What role does this compound play in modular synthesis of polyfunctionalized macrocycles?

Explore its use as a bifunctional building block in click chemistry. Monitor ring strain and thermodynamic favorability via calorimetry. Conflicting yields may require in situ IR to track intermediate formation .

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